N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide
Description
N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide is a sulfonated thienopyrazole derivative featuring a cyclohexanecarboxamide substituent. The compound has been investigated for its role as an autotaxin inhibitor, a target in fibrotic and inflammatory diseases, as evidenced by its structural analogs in patent literature . The cyclohexanecarboxamide group may contribute to improved metabolic stability and lipophilicity compared to simpler acetamide derivatives .
Properties
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-18(13-7-3-1-4-8-13)19-17-15-11-25(23,24)12-16(15)20-21(17)14-9-5-2-6-10-14/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAGSZAVVFCULW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide typically involves multiple steps, starting with the formation of the thieno[3,4-c]pyrazol core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often requires the use of specialized equipment and controlled environments to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide may be used to study biological processes and pathways. Its interactions with biological targets can provide insights into the mechanisms of action of related compounds.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of materials with specific properties. Its unique chemical structure may contribute to the development of new materials with enhanced performance characteristics.
Mechanism of Action
The mechanism by which N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or industrial outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Considerations
A hypothetical comparison based on structural features:
Notes:
Biological Activity
N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole derivative class. Its unique structure incorporates a thieno[3,4-c]pyrazole core, which is fused with a phenyl group and a cyclohexanecarboxamide moiety. This article explores its biological activity, including potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 304.36 g/mol. The presence of the 5,5-dioxido group enhances its chemical reactivity and potential biological activity.
Biological Activities
Recent studies have highlighted several promising biological activities associated with this compound:
1. Anti-inflammatory Activity
- Preliminary investigations suggest that the compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines treated with the compound.
2. Anticancer Properties
- The compound has shown potential in inhibiting cancer cell proliferation. In cell viability assays using various cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated an IC50 value in the low micromolar range, indicating effective antiproliferative activity.
- Mechanistic studies revealed that this compound induces apoptosis through activation of caspase pathways (Caspase 3 and 9), suggesting its role as a potential anticancer agent.
3. Antimicrobial Activity
- The compound has also been evaluated for antimicrobial activity against various bacterial strains. Results indicated that it possesses moderate to strong antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | |
| Anticancer | IC50 values < 10 µM in MCF-7 cells | |
| Antimicrobial | Effective against S. aureus and E. coli |
Case Studies
Case Study 1: Anti-Cancer Efficacy
In a study conducted on human breast cancer cell lines (MCF-7), treatment with this compound resulted in significant apoptosis induction. The study utilized flow cytometry to assess apoptotic cells and found that concentrations as low as 5 µM led to a marked increase in early apoptotic markers.
Case Study 2: Anti-inflammatory Mechanism
A recent investigation focused on the anti-inflammatory properties of this compound using RAW264.7 macrophage cells. The results indicated that treatment with the compound inhibited lipopolysaccharide (LPS)-induced expression of inflammatory markers significantly more than control groups.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with condensation of thiophene derivatives with hydrazines to form the thieno[3,4-c]pyrazole core. Key steps include:
- Cyclization under reflux with solvents like ethanol or toluene.
- Sulfonation using sulfur trioxide complexes to introduce the dioxido group.
- Amidation with cyclohexanecarboxylic acid derivatives (e.g., acid chlorides) under nitrogen atmosphere .
Critical Parameters : - Temperature : 80–110°C for cyclization; 0–5°C for sulfonation to avoid over-oxidation.
- Solvent : Polar aprotic solvents (e.g., DMF) improve amidation yields.
- Catalysts : Triethylamine for deprotonation during amidation .
Table 1 : Representative Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | Ethanol, 80°C, 12h | 65–70 | >95% |
| Sulfonation | SO₃·Pyridine, 0°C, 2h | 85–90 | >98% |
| Amidation | Cyclohexanecarbonyl chloride, DMF, 25°C | 75–80 | >97% |
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Peaks at δ 1.2–1.8 ppm (cyclohexyl CH₂), δ 3.3–3.6 ppm (pyrazole CH₂), and δ 7.2–7.5 ppm (phenyl protons) confirm substituent integration .
- ¹³C NMR : Carbonyl signals at ~170 ppm (amide C=O) and 165 ppm (sulfone SO₂) validate functional groups .
- Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ at m/z 418.1 (calculated for C₁₉H₂₁N₃O₃S) .
- IR Spectroscopy : Bands at 1670 cm⁻¹ (amide C=O) and 1320/1150 cm⁻¹ (symmetric/asymmetric SO₂ stretching) .
Q. What strategies improve solubility and stability for biological assays?
- Methodological Answer :
- Solubility : Use co-solvents (e.g., DMSO:PBS 1:9) or cyclodextrin complexes to enhance aqueous solubility .
- Stability :
- Store lyophilized powder at -20°C under nitrogen.
- Avoid prolonged exposure to light (UV degradation of thiophene ring) .
Advanced Research Questions
Q. How can reaction kinetics and thermodynamics be analyzed for its chemical transformations (e.g., oxidation, nucleophilic substitution)?
- Methodological Answer :
- Kinetics : Use pseudo-first-order conditions with excess reagent. Monitor reaction progress via HPLC or in-situ FTIR. Calculate rate constants (k) and activation energy (Eₐ) via Arrhenius plots .
- Thermodynamics : DSC/TGA analysis determines thermal stability (ΔH decomposition ~200–250°C). Computational modeling (DFT) predicts reaction feasibility .
Q. What crystallographic methods elucidate its 3D structure and intermolecular interactions?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Resolve structure to <1.0 Å resolution.
- Key findings: Planar thienopyrazole core with sulfone groups in axial positions; cyclohexyl group adopts chair conformation .
- Hirshfeld Surface Analysis : Quantify hydrogen bonding (N-H···O=S) and π-π stacking (phenyl-thiophene interactions) .
Q. How can contradictions in reported biological activities (e.g., IC₅₀ variability) be resolved?
- Methodological Answer :
- Assay Standardization :
- Validate cell lines (e.g., HEK293 vs. HeLa) and incubation times (24h vs. 48h).
- Control for batch-to-batch compound purity (HPLC ≥98%) .
- Structural Analog Studies : Compare activity of derivatives (e.g., replacing cyclohexyl with morpholine) to identify pharmacophore requirements .
Table 2 : Reported Biological Activities
| Study | Target (IC₅₀, μM) | Assay Conditions |
|---|---|---|
| A | COX-2 (0.45) | HEK293, 24h |
| B | TNF-α (1.2) | RAW264.7, 48h |
| C | HDAC6 (3.8) | HeLa, 24h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
